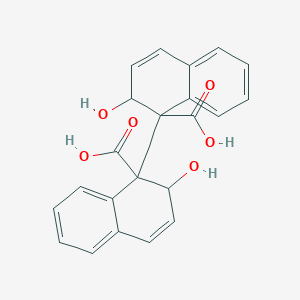
1,1'-Methylenebis(2-hydroxy-1,2-dihydronaphthalene-1-carboxylic acid)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-Methylenebis(2-hydroxy-1,2-dihydronaphthalene-1-carboxylic acid) is a complex organic compound known for its unique structure and diverse applications. This compound features two naphthalene rings connected by a methylene bridge, with each ring bearing a hydroxyl group and a carboxylic acid group. Its structure allows it to participate in various chemical reactions, making it valuable in scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Methylenebis(2-hydroxy-1,2-dihydronaphthalene-1-carboxylic acid) typically involves the condensation of 2-hydroxy-1,2-dihydronaphthalene-1-carboxylic acid with formaldehyde. The reaction is usually carried out in an acidic medium to facilitate the formation of the methylene bridge. The reaction conditions often include:
Temperature: Moderate temperatures (50-70°C) to ensure the reaction proceeds efficiently.
Catalysts: Acidic catalysts such as hydrochloric acid or sulfuric acid to promote the condensation reaction.
Solvents: Polar solvents like ethanol or methanol to dissolve the reactants and facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of 1,1’-Methylenebis(2-hydroxy-1,2-dihydronaphthalene-1-carboxylic acid) follows similar principles but on a larger scale. The process involves:
Reactant Purity: Using high-purity reactants to ensure the quality of the final product.
Reactor Design: Employing continuous flow reactors to maintain consistent reaction conditions and improve yield.
Purification: Utilizing techniques such as recrystallization or chromatography to purify the product and remove any impurities.
Analyse Chemischer Reaktionen
Types of Reactions
1,1’-Methylenebis(2-hydroxy-1,2-dihydronaphthalene-1-carboxylic acid) undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carboxylic acid groups can be reduced to alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophiles like nitric acid for nitration or bromine for bromination.
Major Products
Oxidation: Formation of naphthoquinones.
Reduction: Formation of dihydroxy alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
1,1’-Methylenebis(2-hydroxy-1,2-dihydronaphthalene-1-carboxylic acid) has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1,1’-Methylenebis(2-hydroxy-1,2-dihydronaphthalene-1-carboxylic acid) involves its interaction with various molecular targets. The hydroxyl and carboxylic acid groups allow it to form hydrogen bonds and interact with enzymes or receptors. These interactions can modulate biological pathways, leading to its observed effects. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1’-Methylenebis(2-hydroxy-3-naphthoic acid): Similar structure but with different substitution patterns.
2,2’-Methylenebis(4-hydroxy-1,2-dihydronaphthalene-1-carboxylic acid): Different position of hydroxyl and carboxylic acid groups.
Uniqueness
1,1’-Methylenebis(2-hydroxy-1,2-dihydronaphthalene-1-carboxylic acid) is unique due to its specific substitution pattern, which influences its reactivity and applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound in research and industry.
Eigenschaften
CAS-Nummer |
681811-95-0 |
|---|---|
Molekularformel |
C23H20O6 |
Molekulargewicht |
392.4 g/mol |
IUPAC-Name |
1-[(1-carboxy-2-hydroxy-2H-naphthalen-1-yl)methyl]-2-hydroxy-2H-naphthalene-1-carboxylic acid |
InChI |
InChI=1S/C23H20O6/c24-18-11-9-14-5-1-3-7-16(14)22(18,20(26)27)13-23(21(28)29)17-8-4-2-6-15(17)10-12-19(23)25/h1-12,18-19,24-25H,13H2,(H,26,27)(H,28,29) |
InChI-Schlüssel |
OUFUAQXCSKICMF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC(C2(CC3(C(C=CC4=CC=CC=C43)O)C(=O)O)C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


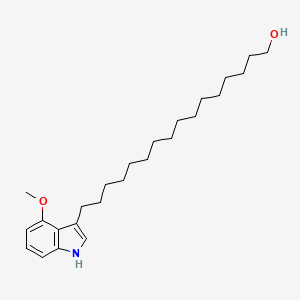
![1-(3,4,5-trimethoxyphenyl)-9H-pyrido[3,4-b]indole](/img/structure/B12527244.png)
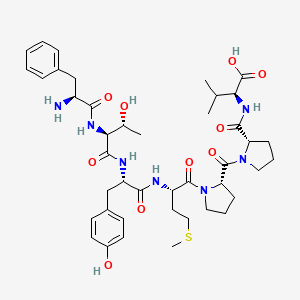
![N-[1-(3,3-Diphenylpropyl)piperidin-4-yl]-N,3-dimethylbutanamide](/img/structure/B12527261.png)
![4-[(E)-(3-Hydroxyphenyl)diazenyl]benzene-1-sulfonamide](/img/structure/B12527264.png)
![2-({2-[(Oxan-2-yl)oxy]ethyl}sulfanyl)ethan-1-ol](/img/structure/B12527273.png)

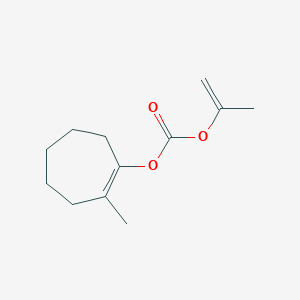
![1-Propanone, 3-[ethyl(3-hydroxy-3-pentyloctyl)amino]-1-phenyl-](/img/structure/B12527284.png)
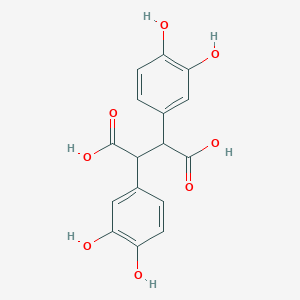

![1,3-Dioxolane-2-acetamide, 2-nonyl-N-[(1S)-2-oxocyclohexyl]-](/img/structure/B12527301.png)
![(1H-Indazol-3-yl)(2-{[(isoquinolin-6-yl)methyl]amino}phenyl)methanone](/img/structure/B12527309.png)
![N-{2-Cyano-3-[4-(propan-2-yl)phenyl]prop-2-en-1-yl}acetamide](/img/structure/B12527314.png)
